![molecular formula C20H22ClNO4S2 B2521913 7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane CAS No. 1798638-53-5](/img/structure/B2521913.png)
7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane
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Description
7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C20H22ClNO4S2 and its molecular weight is 439.97. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
The compound's structural relatives, particularly those involving chlorophenyl and sulfonyl moieties, have been synthesized and evaluated for antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown potential anti-tobacco mosaic virus activity, highlighting the relevance of chlorophenyl and sulfonyl groups in antiviral research (Chen et al., 2010).
Heterocyclic Compound Synthesis
The synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group showcases the chemical versatility of similar compounds. These benzothiazepines have been synthesized via reactions involving sulfonyl chlorides and amines, demonstrating the compound's potential as an intermediate in the synthesis of complex heterocyclic structures (Chhakra et al., 2019).
Antitumor Activity
Compounds structurally related to 7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane, such as indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems, have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds have shown promising broad-spectrum antitumor activity against various cancer cell lines, suggesting the potential for similar compounds to be developed as antitumor agents (Rostom, 2006).
Sulfonylation and Oxidation Reactions
The compound's related structures have been used in studies focusing on sulfonylation and oxidation reactions. For instance, the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine have been explored, providing insights into selective oxidation processes that could be applicable to the synthesis and functionalization of similar compounds (Ohkata et al., 1985).
properties
IUPAC Name |
7-(2-chlorophenyl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S2/c21-17-5-2-1-4-16(17)20-8-9-22(10-13-27-20)28(23,24)15-6-7-18-19(14-15)26-12-3-11-25-18/h1-2,4-7,14,20H,3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKNNHJIHPOCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane |
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